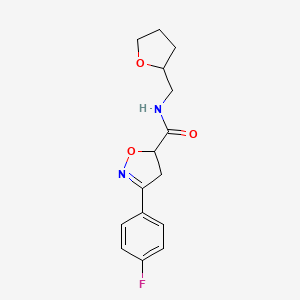

![molecular formula C22H26N6O2 B5524565 3-(2-{4-[2-(4-吗啉基)-4-嘧啶基]-1-哌嗪基}-2-氧代乙基)-1H-吲哚](/img/structure/B5524565.png)

3-(2-{4-[2-(4-吗啉基)-4-嘧啶基]-1-哌嗪基}-2-氧代乙基)-1H-吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Indole derivatives, including those fused with morpholine and pyrimidine rings, have garnered interest due to their diverse pharmacological activities. These compounds are studied extensively for their potential in drug discovery and development, with a focus on their synthesis, structural characteristics, and chemical properties.

Synthesis Analysis

Synthesis of such complex molecules often involves multi-step reactions, starting from basic heterocyclic units. Enantioselective synthesis strategies for scaffolds bearing indole cores fused with morpholine rings have been explored, highlighting the importance of chirality in bioactive compounds (Dupeux & Michelet, 2022). Furthermore, the synthesis of indoles is a vast field with numerous methods, including the Fischer synthesis, which is crucial for constructing indole and its derivatives (Taber & Tirunahari, 2011).

Molecular Structure Analysis

The molecular structure of indole derivatives is critical for their bioactive properties. The indole core, when fused with other rings like morpholine and pyrimidine, contributes to a compound's ability to interact with biological targets. The structural analysis involves understanding the spatial arrangement and electronic distribution within the molecule, which affects its reactivity and binding affinity.

Chemical Reactions and Properties

Indole and its derivatives undergo various chemical reactions, such as electrophilic substitution, which is fundamental for functionalizing the molecule at specific positions. Morpholine derivatives are synthesized from amino alcohols and are essential in medicinal chemistry due to their versatility and bioactivity (Palchikov, 2013). Pyrimidine, another core unit, is pivotal in nucleic acid structures and pharmaceuticals, showcasing diverse reactivity for synthesizing bioactive compounds.

科学研究应用

抗菌性能

塔克等人(1998 年)的一项研究讨论了恶唑烷酮的抗菌性能,特别关注与吗啉衍生物利奈唑胺和哌嗪衍生物依匹佐利相关的化合物。这些化合物对革兰氏阳性病原体(包括耐甲氧西林金黄色葡萄球菌)表现出显着的抗菌活性。

抗癌活性

库马尔等人(2013 年)报道了哌嗪-2,6-二酮和 4-(1H-吲哚-2-羰基)哌嗪-2,6-二酮衍生物的合成及其抗癌活性的评估。他们发现某些化合物对各种癌细胞系(包括乳腺癌、肺癌、结肠癌、卵巢癌和肝癌)表现出良好的抗癌活性 (Kumar 等人,2013 年)。

神经保护特性

尼罗吉等人(2017 年) 的研究重点是发现和开发一系列新型的 3-(哌嗪基甲基)吲哚衍生物作为 5-羟色胺-6 受体 (5-HT6R) 拮抗剂。由于这些化合物在临床前研究中具有很高的选择性和疗效,因此被确定为认知障碍(包括阿尔茨海默病)的潜在治疗药物。

二氢嘧啶酮衍生物的合成

巴特等人(2018 年)探索了含有哌嗪/吗啉部分的二氢嘧啶酮衍生物的合成。他们开发了一种合成这些化合物的简单有效的方法,这些化合物可能在化学和生物学的各个领域具有潜在应用 (巴特等人,2018 年)。

抗炎和镇痛剂

阿布哈舍姆等人(2020 年) 的一项研究重点是合成从维斯纳吉酮和凯利酮衍生的新型苯并二呋喃基、1,3,5-三嗪、1,3,5-恶二氮杂卓和噻唑嘧啶。这些化合物表现出显着的抗炎和镇痛活性,其中一些对环氧合酶-2 (COX-2) 表现出很高的抑制活性。

取代吡咯和吲哚的氨甲基化

马尔科娃等人(2017 年) 的研究调查了取代吡咯和吲哚的氨甲基化,导致形成 2-氨甲基吡咯和 2-氨甲基-4,5,6,7-四氢吲哚。这些化合物具有作为生物活性聚合物和其他吲哚衍生物合成的构建模块的潜力。

作用机制

安全和危害

未来方向

属性

IUPAC Name |

2-(1H-indol-3-yl)-1-[4-(2-morpholin-4-ylpyrimidin-4-yl)piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N6O2/c29-21(15-17-16-24-19-4-2-1-3-18(17)19)27-9-7-26(8-10-27)20-5-6-23-22(25-20)28-11-13-30-14-12-28/h1-6,16,24H,7-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVHTXLSKZQWQIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NC(=NC=C2)N3CCOCC3)C(=O)CC4=CNC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-methoxyethyl)-9-(quinolin-5-ylmethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5524486.png)

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-[(4-methyl-2-propyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5524504.png)

![2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-1-(5-methyl-2-furyl)ethanone](/img/structure/B5524507.png)

![5-fluoro-2-methyl-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5524512.png)

![4-ethyl-7-{[3-(trifluoromethyl)benzyl]oxy}-2H-chromen-2-one](/img/structure/B5524516.png)

![N-[(2-hydroxy-8-methyl-3-quinolinyl)methyl]-N-(2-methoxyethyl)benzamide](/img/structure/B5524537.png)

![2-{2-oxo-2-[2-(2-pyridinyl)-1-pyrrolidinyl]ethyl}-1(2H)-phthalazinone](/img/structure/B5524541.png)

![5-(4-fluorobenzylidene)-3-[(4-fluorobenzylidene)amino]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5524544.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B5524554.png)

![2-[(4-methoxyphenoxy)methyl]-1-methyl-1H-benzimidazole](/img/structure/B5524562.png)